molecular formula C6H7Cl2NO B8495025 4-Amino-2-chlorophenol hydrochloride CAS No. 7248-09-1

4-Amino-2-chlorophenol hydrochloride

Cat. No.: B8495025
CAS No.: 7248-09-1
M. Wt: 180.03 g/mol
InChI Key: GWMXUYUAJMDREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chlorophenol hydrochloride is the salt form of a chlorinated aminophenol. It is recognized in scientific research primarily as a nephrotoxicant, used to model and study chemical-induced kidney injury. In vivo studies in male Fischer 344 rats have shown that this compound induces significant nephrotoxicity, characterized by diuresis, increased proteinuria, glucosuria, hematuria, elevated blood urea nitrogen (BUN) concentration, and marked proximal tubular damage . The parent compound, 4-Amino-2-chlorophenol, is also a potential metabolite of the environmental pollutant 3-chloroaniline, making it relevant for toxicological investigations . Comparative in vitro studies using models like isolated renal cortical cells (IRCC) from rats rank its nephrotoxic potential above that of 4-aminophenol and 4-amino-3-chlorophenol, indicating that the position of the chlorine group on the aromatic ring significantly influences its toxicity . Research into its mechanism suggests that its cytotoxicity may involve bioactivation by peroxidases and the generation of free radicals, as its toxic effects can be mitigated by antioxidants like ascorbate and glutathione, as well as the peroxidase inhibitor mercaptosuccinic acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

7248-09-1

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

4-amino-2-chlorophenol;hydrochloride

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H

InChI Key

GWMXUYUAJMDREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chlorophenol Hydrochloride

Established Synthetic Routes to 4-Amino-2-chlorophenol (B1200274)

The traditional synthesis of 4-Amino-2-chlorophenol is predominantly achieved through the reduction of 2-chloro-4-nitrophenol (B164951), the chlorination of 4-aminophenol (B1666318), or the hydrolysis of specific dichlorinated precursors.

The reduction of the nitro group in 2-chloro-4-nitrophenol to an amine is a cornerstone of 4-Amino-2-chlorophenol synthesis. This transformation can be effectively carried out using catalytic hydrogenation or various inorganic reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles. This process involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel, Platinum oxide, and Palladium on carbon (Pd/C). quickcompany.innjit.edu

The choice of catalyst can influence the reaction conditions and selectivity. For instance, the hydrogenation of 4-chloro-2-nitrophenol (B165678) using a 5% Pd/C catalyst has been studied, with investigations into optimizing temperature and pressure to achieve high conversion and selectivity, minimizing the undesired hydrodehalogenation side reaction. acs.org Research has shown that with a Pd/C catalyst, a high conversion of 2-chloro-4-nitrotoluene, a related compound, can be achieved at 120 °C and a pressure of 0.8 MPa. gychbjb.com Catalytic hydrogenation in either aqueous acid or alkaline media has been reported to provide smooth reduction, with yields ranging from 70% to 83% using palladium on charcoal or platinum oxide. njit.edu Raney Nickel has also been utilized as a catalyst for the hydrogenation of 4-chloro-2-nitrophenol in methanol (B129727). quickcompany.in

CatalystPrecursorReported YieldReference
Palladium on CharcoalSodium-2-nitro-4-chlorophenol-6-sulfonate70-83% njit.edu
Platinum OxideSodium-2-nitro-4-chlorophenol-6-sulfonate70-83% njit.edu
Raney NickelSodium-2-nitro-4-chlorophenol-6-sulfonate38% njit.edu
Raney Nickel4-chloro-2-nitrophenolNot specified quickcompany.in
Table 1. Catalytic Hydrogenation Techniques for the Synthesis of Aminochlorophenol Derivatives.

Inorganic reducing agents offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Stannous chloride (SnCl₂) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) are prominent examples.

Stannous chloride is known to effectively reduce aromatic nitro compounds to their corresponding anilines under mild conditions, preserving functionalities like benzyl (B1604629) groups and chlorine atoms that might be susceptible to cleavage under hydrogenation conditions. semanticscholar.org The reduction of nitroarenes with stannous chloride is a well-established method. semanticscholar.orgscispace.com For the conversion of sodium-2-nitro-4-chlorophenol-6-sulfonate to 2-amino-4-chlorophenol-6-sulfonic acid, stannous chloride in the presence of hydrochloric acid has been reported to give a yield of 81%. njit.edu

Hydrazine hydrate is another powerful reducing agent used for the conversion of nitroarenes to anilines. organic-chemistry.org It can be used in the presence of a catalyst, such as Palladium on carbon (Pd/C), to achieve selective reduction of halogenated nitroarenes. nih.govorganic-chemistry.org A patented method describes the reduction of 2-chloro-4-nitrophenol using hydrazine hydrate in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate as catalysts, achieving a high yield and purity. google.comgoogle.com Another production method utilizing hydrazine hydrate catalytic reduction reports a product purity of over 97% and a yield of approximately 86%. google.com

Reducing AgentPrecursorCatalyst/ConditionsReported YieldReference
Stannous ChlorideSodium-2-nitro-4-chlorophenol-6-sulfonateHydrochloric Acid81% njit.edu
Hydrazine Hydrate2-chloro-4-nitrophenolActivated Carbon, Ferric Trichloride Hexahydrate93.8% google.com
Hydrazine Hydrate4-chloro-2-nitrophenolNot specified~86% google.com
Table 2. Application of Inorganic Reducing Agents in the Synthesis of Aminochlorophenol Derivatives.

An alternative synthetic route involves the direct chlorination of an aminophenol precursor. For example, a method for the synthesis of 2-chloro-4-aminophenol involves the chlorination of p-nitrophenol with chlorine in an inert organic solvent, followed by reduction. google.com While this specific example leads to the 2-chloro isomer, similar principles of electrophilic aromatic substitution could be applied to aminophenol substrates, although careful control of reaction conditions would be necessary to achieve the desired regioselectivity for 4-amino-2-chlorophenol.

Hydrolysis reactions can also be employed to synthesize aminophenols. One documented route involves the high-pressure hydrolysis of 3,4-dichloronitrobenzene (B32671) to produce 2-chloro-4-nitrophenol, which is then reduced. google.com Another approach starts with the sulfonation and nitration of p-dichlorobenzene, followed by hydrolysis to yield sodium-2-nitro-4-chlorophenol-6-sulfonate. This intermediate is then reduced to the corresponding amino sulfonic acid. njit.edu These methods highlight the utility of hydrolysis in creating the phenol (B47542) functionality from appropriately substituted chloroaromatics.

Reduction of Chloronitrophenol Precursors

Novel and Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the reduction of nitrophenols, the development of novel catalysts, such as those based on copper, silver, and gold nanoparticles deposited on porous supports, represents a step towards greener synthesis. nih.gov

Electrochemical Synthesis Methods for Derivatives

Electrochemical methods offer a pathway for the synthesis of derivatives of 4-Amino-2-chlorophenol, particularly through oxidative coupling reactions. The electrochemical oxidation of aminophenols can lead to the formation of phenoxazine (B87303) rings, which are core structures in some dyes and biologically active molecules. The general mechanism for the electrochemical oxidation of aniline (B41778) derivatives involves the initial formation of a radical cation, which can then undergo further reactions.

In the case of chlorophenols, electrochemical oxidation has been studied for wastewater treatment, where degradation proceeds through various intermediates. For instance, the electrochemical oxidation of 4-chlorophenol (B41353) on a UV-treated TiO2 nanotube electrode has shown high electrocatalytic activity. nih.gov The degradation of 4-chlorophenol can proceed through intermediates such as hydroquinone, benzoquinone, and various organic acids. nih.gov This indicates that the phenol moiety of 4-Amino-2-chlorophenol is susceptible to electrochemical oxidation. The presence of the amino group would likely influence the oxidation potential and the nature of the resulting products, potentially leading to polymerization or the formation of dimeric structures through N-N or C-N coupling.

Electrode MaterialReactantPotential/ConditionsProduct TypeReference
UV treated TiO₂ nanotubes4-Chlorophenol, 4-AminophenolNot specifiedOxidation products nih.gov
Ti/IrO₂/RuO₂ (Anode)4-ChlorophenolNot specifiedDechlorination and oxidation products nih.gov

Catalytic Systems for Enhanced Reaction Selectivity and Yield

For instance, a patent describes the synthesis of 2-chloro-4-aminophenol where 2-chloro-4-nitrophenol is reduced using hydrazine hydrate in the presence of a catalyst system comprising activated carbon and ferric trichloride hexahydrate. google.com Another patent details a production method for 4-chloro-2-aminophenol via a nitrification-catalytic reduction reaction using a hydrazine hydrate catalytic reduction method, achieving a product purity of over 97% and a yield of around 86%. mdpi.com The choice of catalyst is critical; for example, metal-organic frameworks (MOFs) like Co-BDC have demonstrated high efficiency in the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, with a conversion yield of about 99.25% in 2 minutes. nih.gov

The following table summarizes different catalytic systems used for the reduction of nitrophenols:

CatalystReactantReducing AgentYieldReference
Activated Carbon / FeCl₃·6H₂O2-chloro-4-nitrophenolHydrazine hydrateHigh (not specified) google.com
Not specified4-chloro-2-nitrophenolHydrazine hydrate~86% mdpi.com
Co-BDC (MOF)4-NitrophenolNot specified~99.25% nih.gov
CuFe₅O₈4-NitrophenolNaBH₄High (not specified) mdpi.com

Process Optimization Studies for Scalable Academic Production

For the scalable production of fine chemicals like 4-Amino-2-chlorophenol and its derivatives, process optimization is key to ensuring safety, efficiency, and purity. A significant advancement in this area is the use of continuous flow microchannel reactors. A patent for the synthesis of the related compound 4-amino-3-chlorophenol (B108459) highlights the advantages of this technology. google.compatsnap.com The synthesis involves a three-step process of diazotization, coupling, and reduction.

Derivatization and Functionalization Reactions of 4-Amino-2-chlorophenol

Synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea

4-Amino-2-chlorophenol serves as a precursor for the synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea. While specific literature detailing the direct synthesis from 4-Amino-2-chlorophenol was not prominently found in the search results, the reaction would likely proceed through the reaction of the amino group of 4-Amino-2-chlorophenol with a suitable reagent to introduce the N',N'-dimethylurea moiety. A plausible synthetic route involves the reaction of 4-Amino-2-chlorophenol with dimethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, it could be synthesized by reacting 4-Amino-2-chlorophenol with phosgene (B1210022) to form an isocyanate intermediate, followed by a reaction with dimethylamine.

Formation of Azo Dyes and Pigments

The primary amino group of 4-Amino-2-chlorophenol allows it to be a key component in the synthesis of azo dyes. The general procedure for forming azo dyes involves two main steps: diazotization and azo coupling. wikipedia.orgcuhk.edu.hkdoubtnut.comnih.gov

Diazotization : The aromatic primary amine, in this case, 4-Amino-2-chlorophenol, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. cuhk.edu.hk

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative. The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.orgdoubtnut.com For example, coupling the diazonium salt of 4-Amino-2-chlorophenol with a compound like β-naphthol in an alkaline solution would produce a brightly colored azo dye. The extended conjugated system formed by the azo group (-N=N-) acts as a chromophore, responsible for the color of the compound. doubtnut.com

A study on the estimation of p-aminophenol details the diazotization process and subsequent coupling with 4-chlororesorcinol (B43231) in an alkaline medium to form a water-soluble azo dye. researchgate.net A similar principle would apply to 4-Amino-2-chlorophenol.

Reaction with Phosphorus-Containing Reagents

The amino and hydroxyl groups of 4-Amino-2-chlorophenol are both reactive towards phosphorus-containing reagents. The specific outcome of the reaction would depend on the reagent used and the reaction conditions.

For instance, phosphoryl chloride (POCl₃) reacts with alcohols and phenols to give phosphate (B84403) esters and with amines to give phosphoramidates. wikipedia.org Therefore, the reaction of 4-Amino-2-chlorophenol with POCl₃ could potentially lead to phosphorylation at either the hydroxyl or the amino group, or both, depending on the stoichiometry and reaction conditions.

Another example of a reaction with a phosphorus-containing reagent is the use of phosphorus trichloride (PCl₃) as a dehydrating agent or to facilitate amide bond formation. A study on the synthesis of rafoxanide, a halogenated salicylanilide, describes the reaction of an aminoether with a salicylic (B10762653) acid in the presence of PCl₃ to form the corresponding salicylanilide, with the PCl₃ facilitating the in situ formation of an acid chloride. nih.gov A similar reaction could be envisaged where the amino group of 4-Amino-2-chlorophenol reacts with a carboxylic acid in the presence of PCl₃ to form an amide.

Formation of Spirobis[1,3,2-benzoxazaphosphole] Derivatives

The synthesis of spirobis[1,3,2-benzoxazaphosphole] derivatives involves the reaction of 4-amino-2-chlorophenol hydrochloride with phosphorus trichloride. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride generated. The amino and hydroxyl groups of two molecules of 4-amino-2-chlorophenol react with the phosphorus trichloride to form a spirocyclic compound, where the phosphorus atom is the central spiro atom, bonded to the oxygen and nitrogen atoms of the two benzoxazaphosphole rings. The resulting spiro compounds have applications in materials science and as ligands in coordination chemistry.

Development of Novel Fluorescent pH-Indicators

4-Amino-2-chlorophenol serves as a crucial building block in the creation of advanced fluorescent pH-indicators. One notable example is the synthesis of 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole. These indicators are designed to exhibit changes in their fluorescence properties in response to variations in pH. The synthesis involves multi-step reactions where the amino group of 4-amino-2-chlorophenol is typically modified to link it to a fluorophore core. The electronic properties of the resulting molecule are sensitive to the protonation state of the phenolic hydroxyl group and the amino group, leading to pH-dependent shifts in the fluorescence emission spectrum. This characteristic is valuable for real-time monitoring of pH in biological systems and chemical processes.

A novel acidotropic dual-excitation and dual-emission pH indicator, 2-(4-pyridyl)-5-((4-(2-dimethylaminoethyl-aminocarbamoyl) methoxy)phenyl)oxazole (PDMPO), has been developed for labeling acidic organelles in live cells. nih.gov This compound exhibits intense yellow fluorescence at lower pH and blue fluorescence at higher pH, making it suitable for ratio imaging to monitor pH fluctuations. nih.gov

Indicator Type Key Features Potential Applications
Pyrrolo[3,4-c]pyrrole-basedpH-dependent fluorescenceBiological imaging, chemical sensing
PDMPODual-excitation, dual-emission, acidotropicLabeling acidic organelles, ratiometric pH measurement in live cells

Synthesis of Schiff Bases and Related Compounds

Schiff bases, or imines, are readily synthesized from this compound through condensation reactions with various aldehydes and ketones. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine). The presence of the chloro and hydroxyl groups on the aromatic ring of 4-amino-2-chlorophenol can influence the reactivity and properties of the resulting Schiff bases. These compounds are of significant interest due to their wide range of applications, including as intermediates in organic synthesis, as ligands for metal complexes, and for their potential biological activities. nih.govajol.info For instance, Schiff bases derived from 4-aminophenol have been synthesized and shown to possess antimicrobial and antidiabetic properties. nih.govresearchgate.net

The general procedure for synthesizing Schiff bases from 4-aminophenol derivatives involves mixing the amine and an aldehyde in absolute ethanol, often with a few drops of glacial acetic acid as a catalyst, and stirring the mixture at room temperature. researchgate.net

Reactant 1 Reactant 2 Product Type Catalyst
4-Amino-2-chlorophenolAldehyde/KetoneSchiff Base (Imine)Acid (e.g., Acetic Acid)
2-Aminophenol (B121084)4-ChloroacetophenoneBiologically active Schiff baseConc. H2SO4

Formation of Heterocyclic Scaffolds (e.g., Oxadiazole Analogues)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) analogues. mdpi.com The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues begins with the conversion of 2-amino-4-chlorophenol (B47367) to 1-(5-chloro-2-hydroxyphenyl)urea. mdpi.com This intermediate is then treated with hydrazine hydrate to form a hydrazinecarboxamide derivative. mdpi.com Finally, cyclization with various aromatic aldehydes yields the desired 2,5-disubstituted 1,3,4-oxadiazole analogues. mdpi.comd-nb.info These compounds are investigated for their potential pharmacological activities. The synthetic route to these oxadiazoles (B1248032) highlights the utility of 4-amino-2-chlorophenol in constructing complex heterocyclic systems.

General synthetic strategies for 1,2,4-oxadiazoles often involve the use of amidoximes with carbonyl compounds. nih.gov

Intermediate Reagents Product
2-Amino-4-chlorophenolSodium cyanate, Glacial acetic acid1-(5-Chloro-2-hydroxyphenyl)urea
1-(5-Chloro-2-hydroxyphenyl)ureaHydrazine hydrate, EthanolN-(5-Chloro-2-hydroxyphenyl)hydrazinecarboxamide
N-(5-Chloro-2-hydroxyphenyl)hydrazinecarboxamideAromatic aldehyde, Ethanol/Water, NaHSO34-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol

Oxidative Coupling Reactions with 4-Aminoantipyrine (B1666024)

Oxidative coupling reactions involving 4-amino-2-chlorophenol and 4-aminoantipyrine are utilized in analytical chemistry for the determination of phenols. In this reaction, under oxidizing conditions (e.g., in the presence of an oxidizing agent like potassium ferricyanide), 4-aminoantipyrine couples with phenols to form a colored product. The amino group of 4-amino-2-chlorophenol directs the coupling to the position para to it. The resulting product is a dye, and the intensity of its color, which can be measured spectrophotometrically, is proportional to the concentration of the phenol. This method allows for the quantitative analysis of phenolic compounds. Polydentate Schiff base ligands have been synthesized from the condensation of benzil (B1666583) and 4-aminoantipyrine with 2-amino-4-chlorophenol. semanticscholar.org

Advanced Analytical Characterization and Methodologies for 4 Amino 2 Chlorophenol Hydrochloride

Spectroscopic Techniques for Molecular Structure Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of 4-Amino-2-chlorophenol (B1200274) hydrochloride. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of a molecule by mapping the carbon and proton environments. For 4-Amino-2-chlorophenol, ¹H NMR and ¹³C NMR spectra provide definitive information about the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of the related compound 2-Amino-4-chlorophenol (B47367), the aromatic protons exhibit distinct chemical shifts and coupling constants due to their electronic environments, which are influenced by the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) substituents. chemicalbook.com The proton ortho to the hydroxyl group, for instance, would appear at a different chemical shift than the proton ortho to the amino group. The hydrochloride form would likely show a downfield shift for protons near the protonated amine group (-NH₃⁺).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the chlorine atom and the one bonded to the hydroxyl group would show characteristic downfield shifts. rsc.org

Table 1: Predicted NMR Spectral Data for the 4-Amino-2-chlorophenol Moiety

Nucleus Position Predicted Chemical Shift (ppm) Key Influences
¹H H-3 ~6.6-6.8 Ortho to -OH and -Cl
¹H H-5 ~6.4-6.6 Ortho to -NH₂
¹H H-6 ~6.6-6.7 Meta to -OH and -Cl, Ortho to -NH₂
¹³C C-1 ~143-145 Attached to -OH
¹³C C-2 ~120-123 Attached to -Cl
¹³C C-3 ~115-117
¹³C C-4 ~139-141 Attached to -NH₂
¹³C C-5 ~115-117
¹³C C-6 ~113-115

Note: Data are predictive and based on spectral information for structurally similar compounds such as 2-Amino-4-chlorophenol. chemicalbook.comrsc.org Shifts for the hydrochloride salt may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 4-Amino-2-chlorophenol hydrochloride provides clear evidence for its key structural features.

The spectrum would be characterized by broad absorption bands in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the phenolic group and the N-H stretching vibrations of the amino group (or ammonium (B1175870) in the hydrochloride salt). researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretching vibration is also expected, typically in the fingerprint region between 600 and 800 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Frequencies for 4-Amino-2-chlorophenol

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aromatic N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1400 - 1600
C-O Stretching 1200 - 1300
C-Cl Stretching 600 - 800

Source: Data compiled from general FTIR correlation tables and spectra of related aminophenols and chlorophenols. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and chromophores. The substituted benzene (B151609) ring in 4-Amino-2-chlorophenol acts as a chromophore. The presence of auxochromes, such as the hydroxyl (-OH) and amino (-NH₂) groups, modifies the absorption characteristics of the benzene ring, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift).

While detailed spectral studies are not widely published, the compound's ability to absorb UV light is leveraged in analytical techniques like HPLC, where UV detectors are commonly set at wavelengths such as 275 nm or 280 nm for its detection and quantification. sielc.comutu.ac.in This confirms that the molecule possesses a chromophore that is active in the UV region.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can also be used to deduce its structure by analyzing fragmentation patterns. The nominal molecular weight of 4-Amino-2-chlorophenol is 143.57 g/mol . ncats.io

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks separated by two m/z units, with a characteristic intensity ratio of approximately 3:1. For 4-Amino-2-chlorophenol, this would result in peaks at m/z 143 and 145. nih.gov

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the analysis of 4-Amino-2-chlorophenol. ulisboa.pt Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, allowing the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov

In positive ion mode, ESI typically generates the protonated molecular ion, [M+H]⁺, which for 4-Amino-2-chlorophenol would be observed at m/z 144 (for the ³⁵Cl isotope) and 146 (for the ³⁷Cl isotope). ulisboa.pt

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The analysis of these fragments provides a structural fingerprint of the molecule, enhancing the certainty of its identification, especially in complex matrices. ulisboa.ptnih.gov

Table 3: Mass Spectrometric Data for 4-Amino-2-chlorophenol

Parameter Value Notes
Molecular Formula C₆H₆ClNO ncats.io
Molecular Weight 143.57 g/mol
Molecular Ion (M⁺) m/z 143, 145 Characteristic ~3:1 isotopic pattern for one Cl atom. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other substances and for its precise quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method employed for this purpose. utu.ac.in

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical method for the analysis of 2-Amino-4-chlorophenol, a closely related compound, involves a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an acid like acetic acid, which helps to ensure good peak shape. utu.ac.in Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as 280 nm. utu.ac.in

For more complex samples or when higher sensitivity is required, HPLC is coupled with mass spectrometry (LC-MS/MS), as described previously. This combination allows for both the chromatographic separation and the highly specific detection and quantification of the target compound. ulisboa.pt

Table 4: Example of RP-HPLC Method for Analysis of 2-Amino-4-chlorophenol

Parameter Condition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water: Acetonitrile: Acetic Acid (70:30:1 v/v/v)
Flow Rate 1.5 mL/min
Detection UV at 280 nm
Retention Time ~4.0 min

Source: Adapted from a method for the determination of 2-amino-4-chlorophenol in Chlorzoxazone (B1668890) formulations. utu.ac.in

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are crucial for the quantitative determination of this compound and its related impurities in various samples. A robust HPLC method ensures specificity, linearity, accuracy, precision, and sensitivity, adhering to guidelines set by regulatory bodies. mfd.org.mkutu.ac.in Method validation for analogous compounds like 4-aminophenol (B1666318) involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and robustness to confirm the method's reliability. utu.ac.innih.gov For instance, validation of an HPLC method for 2-amino-4-chlorophenol, a related substance of Chlorzoxazone, confirmed the method's specificity, linearity, precision, and accuracy. researchgate.net Such methods are essential for quality control in pharmaceutical manufacturing, ensuring that the concentration of the active ingredient and any impurities are within specified limits. utu.ac.in

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the assay and determination of related substances of polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com For the analysis of the structurally similar 2-amino-4-chlorophenol, a C18 column (250 × 4.6 mm, 5 µm particle size) has been effectively used. utu.ac.inresearchgate.net This setup allows for the separation of the main compound from its potential impurities and degradation products. utu.ac.in The detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm for 2-amino-4-chlorophenol. utu.ac.inresearchgate.net The method's validation demonstrates its suitability for quantifying the main compound and controlling impurities in pharmaceutical formulations. researchgate.net

Interactive Table: Typical RP-HPLC Parameters for Aminochlorophenol Analysis
ParameterTypical Value/ConditionSource
Column C18, 250 x 4.6 mm, 5 µm utu.ac.inresearchgate.net
Mobile Phase Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v) utu.ac.inresearchgate.net
Flow Rate 1.0 - 1.5 mL/min utu.ac.innih.gov
Detection UV at 280 nm utu.ac.inresearchgate.net
Column Temperature 25 - 40 °C mfd.org.mknih.gov
Injection Volume 10 µL mfd.org.mkutu.ac.in

The selection of an appropriate column and the optimization of the mobile phase are critical for achieving efficient separation in HPLC analysis. phenomenex.com The goal is to obtain good peak symmetry for the main component and achieve a suitable level of quantification for any related substances. mfd.org.mk

For polar analytes like aminophenols, specialized reversed-phase columns such as the Zorbax SB-Aq are often suitable. nih.gov Unlike traditional C18 columns that can suffer from phase dewetting in highly aqueous mobile phases, these columns are designed to remain fully hydrated, ensuring consistent retention and peak shape. nih.gov The choice of stationary phase is crucial; for example, a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been used for the analysis of 4-Amino-2,6-dichlorophenol (B1218435). sielc.com

Mobile phase optimization involves adjusting the solvent composition, pH, and additives to control the retention and resolution of the analytes. phenomenex.commastelf.com A typical mobile phase for aminophenol analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile or methanol (B129727). mfd.org.mksielc.com The pH of the mobile phase is a critical parameter that can be adjusted to control the ionization state of the analyte and improve peak shape. mastelf.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to separate compounds with a wide range of polarities and to reduce analysis time. mfd.org.mknih.gov For instance, a gradient method using a phosphate buffer and acetonitrile has been optimized for the separation of paracetamol and its impurities, including 4-aminophenol. mfd.org.mk

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification and separation of compounds like this compound. libretexts.org It is widely used for monitoring the progress of chemical reactions, checking the purity of a compound, and as a pilot method for developing HPLC conditions. libretexts.orgaga-analytical.com.pl A validated TLC-densitometric method is a common approach for the simultaneous determination of a drug and its degradation products, such as in the case of chlorzoxazone and its impurity, 2-amino-4-chlorophenol.

In TLC, a stationary phase, such as silica (B1680970) gel or alumina, is coated on an inert backing. libretexts.org For separating polar compounds like aminophenols, silica gel plates are commonly used. libretexts.org The separation is achieved based on the differential partitioning of the components between the stationary phase and the mobile phase. aga-analytical.com.pl The choice of the mobile phase (solvent system) is critical for achieving good separation. libretexts.org After development, the separated spots can be visualized under UV light or by using a chemical staining reagent. libretexts.org While TLC is generally a qualitative or semi-quantitative technique, preparative TLC can be used to isolate small quantities of a compound for further analysis. analyticaltoxicology.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure for this compound was not found in the available search results, the structure of the closely related compound, 4-amino-2,6-dichlorophenol, offers significant insight into the solid-state characteristics of this class of molecules. nih.govresearchgate.net The analysis of 4-amino-2,6-dichlorophenol revealed a planar molecular structure. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, forming infinite chains and sheets. nih.govresearchgate.net The presence of the dichloro substitution prevents the complete saturation of the hydrogen bonding network that is observed in simpler aminophenols. nih.govresearchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions in the solid state.

Interactive Table: Crystallographic Data for 4-amino-2,6-dichlorophenol
ParameterValueSource
Chemical Formula C₆H₅Cl₂NO nih.govresearchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 4.6064 (5) researchgate.net
b (Å) 11.7569 (12) researchgate.net
c (Å) 13.2291 (13) researchgate.net
β (°) 96.760 (5) researchgate.net
Volume (ų) 711.47 (13) researchgate.net
Z 4 researchgate.net
Temperature (K) 120 researchgate.net

Development of Trace Analysis Methods in Diverse Matrices

The detection and quantification of trace levels of chlorophenols, including 4-Amino-2-chlorophenol, in complex matrices like environmental samples present significant analytical challenges. These compounds are considered priority pollutants due to their toxicity and persistence. ulisboa.ptasianpubs.org Consequently, highly sensitive and selective analytical methods are required for their monitoring. Method development typically involves two key stages: efficient sample preparation to extract and concentrate the analyte from the matrix, and sensitive instrumental analysis for detection and quantification. asianpubs.org

Analyzing chlorophenols in water samples often requires a pre-concentration step to achieve the low detection limits mandated by environmental regulations. s4science.at Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. ulisboa.ptthermofisher.com The methodology involves passing a large volume of the water sample through a cartridge containing a solid adsorbent that retains the analytes of interest. thermofisher.com After extraction, the analytes are eluted from the cartridge with a small volume of an organic solvent, effectively concentrating the sample. s4science.at

A specific method for the determination of 2-amino-4-chlorophenol in water involves SPE using styrene (B11656) divinylbenzene (B73037) copolymer cartridges, followed by analysis using high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LC-MS/MS). ulisboa.pt This approach is chosen due to the high polarity of the target compounds. ulisboa.pt The LC-MS/MS system provides excellent selectivity and sensitivity, allowing for the reliable quantification of the analyte at trace levels. ulisboa.pt The optimization of mass spectrometry parameters, such as capillary voltage and desolvation temperature, is crucial for achieving the desired sensitivity. ulisboa.pt Other methods for chlorophenol analysis in water include GC-MS and UHPLC with photodiode array (PDA) detection following SPE. s4science.atthermofisher.com

Interactive Table: Example SPE Protocol for Phenols in Water
StepProcedureSource
1. Cartridge Conditioning Rinse cartridge with 3 mL dichloromethane, then 3 mL methanol, then 3 mL 0.05 N HCl. thermofisher.com
2. Sample Loading Load 1 L of acidified (pH < 2) water sample onto the cartridge at 20 mL/min. s4science.atthermofisher.com
3. Cartridge Washing Wash the cartridge with 10 mL water. thermofisher.com
4. Cartridge Drying Dry the cartridge under a stream of nitrogen for 5-15 minutes. thermofisher.com
5. Analyte Elution Elute the retained compounds with a suitable organic solvent (e.g., 10 mL dichloromethane). thermofisher.com

Determination as an Impurity in Pharmaceutical Formulations

4-Amino-2-chlorophenol can be present as a significant impurity in certain pharmaceutical products, necessitating robust analytical methods for its detection and quantification. It is a known synthetic precursor and potential degradation product of the muscle relaxant chlorzoxazone. researchgate.netresearchgate.net Regulatory bodies emphasize the importance of controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. researchgate.net Consequently, various analytical techniques have been developed and validated for the determination of 4-amino-2-chlorophenol in pharmaceutical matrices.

A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely used for its specificity, sensitivity, and precision. researchgate.netnih.gov One validated compendial RP-HPLC method utilizes a C18 column with an isocratic mobile phase composed of water, acetonitrile, and acetic acid. researchgate.net This method allows for the effective separation of the main drug from its related substances, including 4-amino-2-chlorophenol. researchgate.net Detection is typically performed using a UV detector, with specific wavelengths chosen to maximize sensitivity for the impurity. researchgate.net

Another established technique is spectrophotometry. A colorimetric method has been developed for the determination of 2-amino-4-chlorophenol (an isomer of the target compound) in chlorzoxazone bulk powder. researchgate.net This method is based on the reaction of the impurity with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent, which produces a red-colored product that can be measured at a specific wavelength (520 nm). researchgate.net The method's validation has demonstrated a linear relationship between absorbance and concentration over a defined range. researchgate.net

The performance of these analytical methods is characterized by several key parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), which are summarized in the table below. researchgate.netresearchgate.net

Table 1: Analytical Methods for 4-Amino-2-chlorophenol in Pharmaceuticals

Parameter RP-HPLC Method researchgate.net Spectrophotometric Method researchgate.net
Analyte 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol
Matrix Chlorzoxazone Formulations Chlorzoxazone Bulk Powder
Column/Reagent C18 (250 x 4.6 mm, 5 µm) 4-Aminoantipyrine / K₃[Fe(CN)₆]
Mobile Phase/Solvent Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) Ammonia
Detection Wavelength 280 nm 520 nm
Linearity Range 400-2000 ng 1-20 µg/ml
Limit of Detection (LOD) 5 ng 0.2 µg/ml
Limit of Quantitation (LOQ) 20 ng 0.6 µg/ml
Correlation Coefficient 0.9993 Not Specified

| Average Recovery | Not Specified | 100.58% |

These methods provide the necessary sensitivity and specificity for quality control procedures and stability studies, ensuring that the levels of 4-amino-2-chlorophenol impurity in pharmaceutical products are maintained within acceptable limits. researchgate.netnih.gov

Air Sample Analysis Methods

While specific methodologies for the air analysis of this compound are not extensively detailed in readily available literature, established methods for related chlorophenol compounds can provide a framework for its determination in environmental or occupational settings. cdc.govosha.gov These methods generally involve a two-step process: collection of the analyte from a known volume of air, followed by laboratory analysis of the collected sample. osha.govenv.go.jp

Air sampling is typically performed using a personal sampling pump connected to a sorbent tube containing a solid adsorbent material. cdc.govosha.gov For chlorophenols, materials like silica gel or XAD resins are effective trapping media. cdc.govosha.gov For instance, a validated method for p-chlorophenol uses a silica gel tube, while a method for tetrachlorophenol employs a device with two XAD-7 adsorbent tubes in series. cdc.govosha.gov The choice of adsorbent depends on the physical and chemical properties of the target compound. A known volume of air is drawn through the tube at a controlled flow rate, allowing the airborne chemical to be trapped on the sorbent. cdc.gov

Following sample collection, the analyte is extracted from the adsorbent using a suitable solvent in a process called desorption. cdc.gov For chlorophenols, solvents like acetonitrile or methanol are commonly used. cdc.govosha.gov The resulting solution is then analyzed, typically by high-performance liquid chromatography (HPLC) with UV detection. osha.gov The chromatographic conditions, such as the column type and mobile phase composition, are optimized to achieve separation of the target analyte from other potential components in the sample. cdc.gov

The table below summarizes key aspects of air sampling and analysis methods developed for similar chlorophenol compounds, which could serve as a basis for developing a method for this compound.

Table 2: Air Sampling and Analysis Methods for Related Chlorophenols

Parameter Method for p-Chlorophenol cdc.gov Method for 2,3,4,6-Tetrachlorophenol osha.gov
Sampling Media Silica gel sorbent tube XAD-7 adsorbent tubes (in series)
Recommended Air Volume 1 to 40 Liters 48 Liters
Sampling Flow Rate 0.05 to 0.2 L/min 0.2 L/min
Sample Preparation Desorption with 1 mL acetonitrile, followed by addition of 2 mL deionized water. Desorption with methanol.
Analytical Technique HPLC HPLC with UV detection

| Reliable Quantitation Limit | Not Specified | 0.003 mg/m³ |

These methods demonstrate a general strategy for the analysis of airborne phenolic compounds. cdc.govosha.gov Adaptation for this compound would require validation studies to determine optimal parameters such as the most suitable sorbent material, desorption efficiency with various solvents, and specific HPLC conditions for accurate quantification.

Mechanistic Studies in Biological Systems and Environmental Interactions of 4 Amino 2 Chlorophenol

Cellular Responses and Biochemical Modulations

Exposure to 4-Amino-2-chlorophenol (B1200274) elicits distinct cellular responses, primarily characterized by cytotoxicity, particularly in renal cells. The nephrotoxic potential of 4-A2CP has been compared to its parent compound, 4-aminophenol (B1666318) (4-AP), and other chlorinated analogues using isolated renal cortical cells (IRCC) from Fischer 344 rats. nih.govnih.gov Cytotoxicity is typically quantified by measuring the release of lactate (B86563) dehydrogenase (LDH). nih.gov

Studies have demonstrated that the position of the chlorine atom on the aminophenol ring significantly influences toxic potential. The addition of a chlorine atom at the 2-position (to form 4-A2CP) enhances nephrotoxic potential compared to 4-AP. nih.gov

The mechanism of 4-A2CP cytotoxicity involves the generation of free radicals and oxidative stress. nih.govnih.gov This is evidenced by the fact that certain antioxidants can mitigate its toxic effects. Pretreatment of IRCC with antioxidants such as ascorbate (B8700270), glutathione (B108866), and N-acetyl-L-cysteine significantly reduced LDH release following exposure to 4-A2CP. nih.govresearchgate.netnih.gov This suggests that the toxic metabolites of 4-A2CP are created partly via an auto-oxidation process and that oxidative stress is a key component of its mechanism of toxicity. researchgate.net

Below is an interactive data table summarizing the effects of various inhibitors and antioxidants on 4-A2CP-induced cytotoxicity in isolated rat renal cortical cells.

Compound Class Agent Target Enzyme/Process Effect on 4-A2CP Cytotoxicity Reference
CYP Inhibitor Piperonyl ButoxideGeneral CYP inhibitorPartial protection nih.gov
CYP Inhibitor MetyraponeCYP inhibitorIneffective nih.govresearchgate.net
FMO Inhibitor MethimazoleFlavin MonooxygenaseIneffective nih.govresearchgate.net
FMO Inhibitor N-octylamineFlavin MonooxygenaseIneffective nih.govresearchgate.net
Peroxidase Inhibitor Mercaptosuccinic acidPeroxidaseSignificant protection nih.govnih.gov
COX Inhibitor IndomethacinCyclooxygenaseSignificant protection nih.gov
Antioxidant AscorbateFree radical scavengerProtection nih.govresearchgate.netnih.gov
Antioxidant GlutathioneAntioxidant, conjugationProtection nih.govresearchgate.netnih.gov
Antioxidant N-acetyl-L-cysteineGlutathione precursorProtection nih.govresearchgate.netnih.gov
Iron Chelator DeferoxamineIron chelationIneffective nih.govnih.gov

Impact on Organic Ion Accumulation and Transport Systems in Isolated Cells

The interaction of xenobiotics with cellular transport systems is a critical aspect of their biological activity. For compounds like 4-Amino-2-chlorophenol, understanding their influence on organic ion transport is key to elucidating their mechanism of action. Studies on related organic anions, such as Chlorophenol Red, in isolated biological systems have shown that their accumulation is a mediated process. nih.gov This transport is indicative of active secretion mechanisms within the cells. nih.gov

Research suggests that the transport of such organic anions is likely facilitated by specific protein families. The candidates for the basolateral entry step into the cells include members of the Organic Anion Transporter (Oat) and/or Organic Anion Transporter Polypetide (Oatp) families. nih.gov The driving force for this transport is thought to be provided by apical H+ and basal Na+/K+ pumps, which create the necessary electrochemical gradients. nih.gov While direct studies detailing the specific interaction of 4-Amino-2-chlorophenol with these transporters are limited, the behavior of analogous chlorophenol compounds provides a framework for its likely cellular uptake and accumulation mechanisms. The process is sensitive to inhibitors like probenecid, further supporting the involvement of carrier-mediated transport systems. nih.gov

Effects on Pyruvate-Stimulated Gluconeogenesis in Cellular Systems

Gluconeogenesis is a vital metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, with pyruvate (B1213749) being a key substrate. nih.govnih.gov This process is particularly crucial in the liver and kidneys to maintain blood glucose levels during periods of fasting. nih.gov The pathway involves a series of enzymatic steps that convert pyruvate into glucose, utilizing precursors like lactate, glycerol (B35011), and certain amino acids. nih.govbiorxiv.org

Alterations in Cellular Membrane Integrity and Enzyme Leakage

The cytotoxicity of 4-Amino-2-chlorophenol has been evaluated in vitro using isolated renal cortical cells (IRCC) from Fischer 344 rats. nih.govnih.gov A primary indicator of cellular injury and loss of membrane integrity is the release of intracellular enzymes into the surrounding medium. nih.govnih.gov In these studies, lactate dehydrogenase (LDH) leakage was utilized as a quantitative measure of cytotoxicity. nih.govnih.gov

Incubation of IRCC with 4-Amino-2-chlorophenol resulted in a concentration-dependent increase in LDH release, confirming its cytotoxic effects and its ability to compromise the integrity of the cellular membrane. nih.govnih.gov This damage to the plasma membrane is a significant event in the progression of cell death induced by the compound.

Mechanisms of Antioxidant Attenuation of Cellular Perturbations

The role of oxidative stress in the cytotoxicity of 4-Amino-2-chlorophenol is supported by studies involving antioxidants. nih.gov The bioactivation of aminophenols can lead to the formation of reactive oxygen species (ROS) and arylating metabolites, which contribute to cellular damage. nih.gov

Pretreatment of isolated renal cortical cells with certain antioxidants has been shown to mitigate the damage caused by 4-Amino-2-chlorophenol. nih.govnih.gov Notably, ascorbate, glutathione, and N-acetyl-L-cysteine were effective in reducing cytotoxicity. nih.govnih.gov Glutathione pretreatment completely attenuated the toxic effects, while N-acetyl-L-cysteine was partially protective. nih.gov The protective effect of ascorbate supports a mechanism involving free radicals. nih.gov Conversely, other antioxidants such as α-tocopherol and N,N'-diphenyl-p-phenylenediamine (DPPD) did not provide protection. nih.govnih.gov These findings indicate that free radicals play a role in the cytotoxicity of 4-Amino-2-chlorophenol and that maintaining cellular glutathione levels is a key defense mechanism. nih.gov

Table 1: Effect of Antioxidant Pretreatment on 4-Amino-2-chlorophenol (4-A2CP) Cytotoxicity
AntioxidantEffect on 4-A2CP CytotoxicitySupporting Evidence
AscorbateReducedSupports a free radical component in the mechanism of cytotoxicity. nih.gov
GlutathioneCompletely AttenuatedHighlights the importance of maintaining glutathione levels for protection. nih.gov
N-acetyl-L-cysteinePartially ProtectiveProvides cysteine for glutathione synthesis, offering partial protection. nih.gov
α-tocopherolNo AttenuationFailed to reduce cytotoxicity in the experimental model. nih.govnih.gov
DPPDNo AttenuationFailed to reduce cytotoxicity in the experimental model. nih.govnih.gov

Comparative Mechanistic Studies with Isomeric and Analogous Aminophenols

The nephrotoxic potential of aminophenols is significantly influenced by the number and position of chloro groups on the aromatic ring. nih.gov A comparative study using isolated renal cortical cells evaluated the cytotoxicity of 4-Amino-2-chlorophenol (4-A2CP) against its parent compound, 4-aminophenol (4-AP), and other chlorinated analogs. nih.govnih.gov

The results established a clear structure-toxicity relationship. The order of decreasing nephrotoxic potential was found to be: 4-amino-2,6-dichlorophenol (B1218435) (4-A2,6DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (B108459) (4-A3CP). nih.govnih.gov This demonstrates that adding a chloro group at the 2-position enhances nephrotoxicity relative to 4-AP, and adding a second chloro group at the 6-position enhances it further. nih.gov In contrast, placing a chloro group at the 3-position, adjacent to the amino group, results in a compound with reduced cytotoxicity compared to 4-AP. nih.gov These results underscore the critical role of substituent positioning in determining the biological activity of these compounds. nih.govnih.gov

Table 2: Comparative Nephrotoxicity of Aminophenol Analogs
CompoundRelative Nephrotoxic Potential
4-amino-2,6-dichlorophenol (4-A2,6DCP)Highest
4-amino-2-chlorophenol (4-A2CP)High
4-aminophenol (4-AP)Moderate
4-amino-3-chlorophenol (4-A3CP)Lowest

Exploration of Antimicrobial Activity Mechanisms

Chlorophenols as a class of compounds are recognized for their bactericidal and fungicidal properties. researchgate.net While specific studies on the antimicrobial action of 4-Amino-2-chlorophenol are not widely detailed, the mechanisms of other antimicrobial agents can provide a basis for potential modes of action.

General antimicrobial mechanisms often involve the disruption of cellular integrity and function. mdpi.com Plausible mechanisms for a compound like 4-Amino-2-chlorophenol could include:

Membrane Disruption: Direct interaction with the microbial cell wall and plasma membrane could lead to destabilization, increased permeability, and subsequent leakage of essential intracellular contents. mdpi.com

Generation of Reactive Oxygen Species (ROS): Similar to its effects in mammalian cells, the compound could induce oxidative stress within microbial cells, leading to damage of lipids, proteins, and DNA. mdpi.com

Enzyme Inhibition: The compound could interfere with the activity of essential microbial enzymes, disrupting critical metabolic pathways necessary for survival.

These potential mechanisms are extrapolated from the known activities of other antimicrobial compounds and the established cytotoxic effects of 4-Amino-2-chlorophenol in other biological systems. nih.govmdpi.com Further research is needed to specifically identify the antimicrobial mechanisms of this compound.

Environmental Chemistry and Degradation Pathways of 4 Amino 2 Chlorophenol

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound through non-biological pathways, such as reactions with light (photolysis) or water (hydrolysis). These processes are crucial in determining the initial fate of 4-Amino-2-chlorophenol (B1200274) upon its release into the environment.

Specific studies on the direct photolytic degradation of 4-Amino-2-chlorophenol are not extensively detailed in the reviewed literature. However, significant research on the photocatalytic degradation of the related compound 4-chlorophenol (B41353) (4-CP) provides insight into potential transformation pathways under the influence of light, particularly in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂).

In such systems, irradiation with UV light generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents. The degradation mechanism for 4-CP, which may share similarities with 4-Amino-2-chlorophenol, involves the following key steps:

Hydroxylation: The aromatic ring is attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates. For 4-CP, a major intermediate is 4-chlorocatechol (B124253). researchgate.net

Ring Cleavage: Subsequent attacks by ROS lead to the opening of the aromatic ring, forming various aliphatic carboxylic acids.

Mineralization: These smaller organic molecules are further oxidized, ultimately leading to the formation of carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).

The major intermediate formed during the TiO₂-mediated photocatalytic degradation of 4-chlorocatechol is 5-chloro-1,2,4-benzenetriol, indicating that hydroxylation is a primary transformation step. researchgate.net While the amino group on 4-Amino-2-chlorophenol would influence the reaction kinetics and intermediate products, the fundamental mechanism of oxidative attack by photogenerated species is expected to be a relevant abiotic degradation pathway.

Specific kinetic data on the hydrolysis of 4-Amino-2-chlorophenol is limited in scientific literature. However, the stability of aminophenols in aqueous environments is known to be influenced by their susceptibility to oxidation, a process that can occur abiotically. Aminophenol isomers, particularly 2-aminophenol (B121084) and 4-aminophenol (B1666318), are unstable in the presence of air and light, readily undergoing oxidation to form colored products. nih.gov As 4-Amino-2-chlorophenol is a derivative of 4-aminophenol, it is expected to exhibit similar instability in aerobic aqueous environments. nih.gov This oxidative degradation is an important abiotic transformation pathway, distinct from simple hydrolysis, that contributes to its natural attenuation. The process can lead to polymerization and the formation of more complex structures.

Biotransformation and Biodegradation by Microorganisms

Biotransformation is a key process in the environmental breakdown of 4-Amino-2-chlorophenol. Various microorganisms have evolved metabolic pathways to utilize chlorinated aromatic compounds as a source of carbon and energy, leading to their complete mineralization.

The aerobic biodegradation of 4-Amino-2-chlorophenol (also known as 4-chloro-2-aminophenol, 4C2AP) has been notably studied in the Gram-negative bacterium Burkholderia sp. RKJ 800. This strain is capable of utilizing 4C2AP as its sole source of carbon and energy, degrading it with the corresponding release of chloride and ammonium (B1175870) ions. nih.gov The degradation pathway initiated by this bacterium represents a novel route for the breakdown of chloroaminophenols. nih.govresearchgate.net

The degradation process begins with an enzymatic attack that transforms the parent molecule into key intermediates, which are then funneled into central metabolic pathways. The ability of Burkholderia sp. RKJ 800 to effectively degrade 4C2AP in soil microcosm studies highlights its potential for use in the bioremediation of contaminated sites. nih.gov

The metabolic pathway for the degradation of 4-Amino-2-chlorophenol in Burkholderia sp. RKJ 800 has been elucidated through the identification of its metabolic byproducts using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov The initial step involves the conversion of 4-Amino-2-chlorophenol into 4-chlorocatechol. nih.govgfredlee.com This intermediate is then processed further, leading to the cleavage of the aromatic ring.

The key identified intermediates in this pathway are detailed in the table below. nih.gov

Intermediate CompoundChemical FormulaRole in Pathway
4-ChlorocatecholC₆H₅ClO₂Primary intermediate formed by the deamination of 4-Amino-2-chlorophenol.
3-Chloro-cis,cis-muconateC₆H₅ClO₄Product of the aromatic ring cleavage of 4-chlorocatechol.

The identification of these metabolites was crucial in proposing a novel degradation pathway for 4-Amino-2-chlorophenol. nih.gov

The biodegradation of 4-Amino-2-chlorophenol and related chlorophenols is driven by specific enzymes produced by microorganisms. In the case of Burkholderia sp. RKJ 800, two key enzymes have been identified that catalyze the initial steps of the degradation pathway. nih.gov

EnzymeFunctionSubstrateProduct
4C2AP-deaminase Catalyzes the removal of the amino group (deamination) and its replacement with a hydroxyl group.4-Amino-2-chlorophenol4-Chlorocatechol
4-Chlorocatechol 1,2-dioxygenase Catalyzes the ortho-cleavage of the aromatic ring by incorporating two atoms of oxygen.4-Chlorocatechol3-Chloro-cis,cis-muconate

The action of these enzymes is sequential. The deaminase first converts the parent compound into a catechol derivative. Subsequently, the dioxygenase cleaves the aromatic ring between the two hydroxyl groups, a critical step that removes the aromaticity of the compound and facilitates further degradation. nih.gov

More broadly, the enzymatic degradation of chlorophenols by other microorganisms often involves enzymes such as peroxidases and laccases. nih.gov For example, soybean peroxidase can catalyze the biodegradation of chlorophenols in the presence of hydrogen peroxide. nih.gov These enzymes are oxidoreductases that generate reactive radical species, which then attack the chlorophenol molecule, initiating its breakdown.

Influence of Environmental Parameters on Biodegradation Kinetics

The rate at which 4-amino-2-chlorophenol is biodegraded in the environment is not static; it is significantly influenced by a variety of ambient parameters. The kinetics of microbial degradation are sensitive to factors such as pH, temperature, nutrient availability, and the presence of other organic compounds that can serve as co-substrates. While specific kinetic studies on 4-amino-2-chlorophenol are limited, extensive research on closely related chlorophenolic compounds, such as 4-chlorophenol, provides critical insights into these dependencies.

Microbial consortia have demonstrated the ability to degrade chlorophenols over a wide range of pH and temperature conditions. researchgate.net However, optimal degradation rates are typically observed within specific ranges that align with the metabolic optima of the degrading microorganisms. The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and enzymatic activity. Studies on 4-chlorophenol have shown that a lack of inorganic nutrients can limit biodegradation rates in aquatic environments. nih.gov

Furthermore, the presence of additional carbon sources can have a significant impact. For instance, the addition of substances like glycerol (B35011) and yeast extract has been found to enhance the degradation efficiency of 4-chlorophenol, suggesting a co-metabolic process where the presence of an easily degradable substrate stimulates the breakdown of the more complex target compound. researchgate.net The initial concentration of 4-amino-2-chlorophenol is also a critical factor, as high concentrations can be inhibitory to microbial life, a phenomenon observed in the degradation of other chlorophenols. mdpi.comresearchgate.net Adaptation of the microbial community through repeated exposure can also lead to faster degradation rates over time. nih.gov

Table 1: Influence of Key Environmental Parameters on the Biodegradation Kinetics of Chlorophenols

Parameter Influence on Biodegradation Rate Research Findings Summary
pH Optimal range exists for microbial enzymatic activity. Bacterial consortia can degrade related chlorophenols over a wide pH range, but kinetics are pH-dependent. researchgate.net
Temperature Affects microbial metabolism and enzyme kinetics. Degradation is possible under a range of temperatures, with an optimal point for maximum efficiency. researchgate.net
Nutrient Availability Essential for microbial growth and sustaining degradation. Lack of inorganic nutrients (e.g., nitrogen, phosphorus) can be a limiting factor for biodegradation in marine ecosystems. nih.gov
Co-substrates Can enhance degradation through co-metabolism. Addition of glycerol and yeast extract has been shown to improve the mineralization rate of 4-chlorophenol. researchgate.net
Substrate Concentration Can be inhibitory at high levels. High initial concentrations of chlorophenols can inhibit the specific growth rate of degrading microorganisms. mdpi.com

| Microbial Adaptation | Acclimation of microbial communities enhances degradation. | Faster degradation rates were observed after repeated additions of 4-chlorophenol to marine enclosures. nih.gov |

Environmental Fate Modeling and Transport Dynamics

Environmental fate models are computational tools used to predict the distribution, transformation, and ultimate fate of chemicals released into the environment. taylorfrancis.com These models integrate a chemical's physical-chemical properties with characteristics of the environmental compartments (air, water, soil, sediment, biota) to simulate its movement and persistence. For a compound like 4-amino-2-chlorophenol, such models are invaluable for assessing potential exposure and environmental risk.

A typical fate and transport model would consider several key processes:

Advection and Dispersion: The movement of the chemical with the bulk flow of water or air.

Volatilization: The transfer from water or soil to the atmosphere, governed by the Henry's Law constant.

Sorption: The partitioning of the chemical between the water column and solid phases like soil or sediment, described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc).

Degradation: The breakdown of the chemical through biological or chemical processes (e.g., biodegradation, photolysis), quantified by degradation rate constants.

Bioaccumulation: The uptake and concentration of the chemical in living organisms.

By simulating these processes, models can provide quantitative estimates of the concentration of 4-amino-2-chlorophenol in different environmental media over time. For example, a water quality model applied to a lake system could predict the concentrations in the water column, sediment, and various trophic levels of fish, providing a direct link between industrial discharge and ecological exposure. taylorfrancis.com The accuracy of these models is highly dependent on the quality of the input data, which includes the chemical's properties and the specific characteristics of the receiving environment.

Influence of pH on Speciation and Mobility in Soil and Water Systems

The environmental mobility of 4-amino-2-chlorophenol is profoundly influenced by pH due to its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The pH of the surrounding soil and water dictates the compound's ionic form, or speciation, which in turn governs its interaction with soil particles and its solubility in water. researchgate.net

In acidic conditions (low pH): The amino group (-NH2) is likely to be protonated, forming a positively charged cation (-NH3+). This cationic form can readily bind to negatively charged soil components, such as clay minerals and organic matter, through cation exchange. This electrostatic attraction reduces its mobility in the soil and water column.

In neutral conditions: The compound may exist as a neutral molecule or a zwitterion. In this state, its sorption to soil is less influenced by electrostatic interactions and more by partitioning into soil organic matter, a process driven by its hydrophobicity. researchgate.net

In alkaline conditions (high pH): The phenolic hydroxyl group (-OH) is likely to be deprotonated, forming a negatively charged phenolate (B1203915) anion (-O-). This anionic form is repelled by the predominantly negative charges of soil surfaces, leading to decreased sorption and, consequently, increased mobility in soil porewater and groundwater. researchgate.net

Research on other chlorophenols has demonstrated that adsorption to soil minerals like kaolinite (B1170537) is dominated by the neutral, protonated species, with negligible binding observed for the anionic, deprotonated form. researchgate.net Therefore, an increase in pH above the pKa of the phenolic group is expected to significantly enhance the transport of 4-amino-2-chlorophenol through the soil profile and into aquatic systems.

Table 2: pH-Dependent Speciation of 4-Amino-2-chlorophenol and its Effect on Environmental Mobility

pH Range Dominant Species Charge Interaction with Soil Environmental Mobility
Acidic (pH < pKa of amine) Cationic (protonated amine) Positive (+) Strong sorption via cation exchange Low
Near-Neutral Neutral Molecule / Zwitterion Neutral (0) Partitioning into organic matter Moderate

| Alkaline (pH > pKa of phenol) | Anionic (deprotonated phenol) | Negative (-) | Electrostatic repulsion from soil | High |

Assessment of Persistence and Bioconcentration Potential

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. For 4-amino-2-chlorophenol, persistence is primarily determined by its susceptibility to biodegradation and, to a lesser extent, abiotic degradation processes like photolysis. Studies on similar, less complex chlorophenols have shown that they can be degraded in aquatic environments over periods ranging from days to weeks. For instance, 4-chlorophenol has been observed to disappear from marine enclosures within 5 to 23 days, indicating it is generally less persistent than more highly chlorinated phenols. nih.gov This suggests that 4-amino-2-chlorophenol is likely to be non-persistent to moderately persistent, depending on the environmental conditions and the presence of adapted microbial populations.

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms. epa.gov Chemicals with a log Kow value between 5 and 6 are generally considered to have a high potential for bioconcentration. epa.gov The computed log Kow for 4-amino-2-chlorophenol is approximately 1.8. nih.gov This relatively low value suggests that the compound has a low affinity for partitioning into lipids. Consequently, the bioconcentration potential of 4-amino-2-chlorophenol in aquatic organisms is predicted to be low.

Table 3: Assessment of Persistence and Bioconcentration Potential for 4-Amino-2-chlorophenol

Parameter Value / Finding Interpretation
Persistence Related chlorophenols degrade in days to weeks. nih.gov Likely to be non-persistent to moderately persistent, depending on environmental conditions.
Log Kow ~1.8 (Computed) nih.gov Indicates low lipid solubility.

| Bioconcentration Potential | Low | The low Log Kow value suggests the compound is unlikely to accumulate significantly in the tissues of aquatic organisms. epa.gov |

Applications in Advanced Chemical Synthesis and Materials Science Utilizing 4 Amino 2 Chlorophenol

Role as a Precursor in Fine Chemical and Pharmaceutical Intermediates

4-Amino-2-chlorophenol (B1200274) is a valuable precursor in the field of organic synthesis, primarily utilized for creating more complex molecules for the pharmaceutical and fine chemical industries. nbinno.compubcompare.ai Its reactivity allows it to be a foundational component in the development of various organic compounds. nbinno.com The presence of multiple reactive sites on the molecule enables a wide range of chemical transformations, making it an ideal starting material for multi-step syntheses. nbinno.com This versatility is crucial for producing active pharmaceutical ingredients (APIs) and other high-value chemical products. bjcop.in

In the pharmaceutical sector, 4-Amino-2-chlorophenol is a well-established intermediate in the synthesis of certain muscle relaxants. google.com Notably, it is a key component in the manufacturing pathway of Chlorzoxazone (B1668890), a centrally-acting muscle relaxant. google.com The synthesis process leverages the structure of 4-Amino-2-chlorophenol to construct the final, biologically active molecule.

Utility in Dyestuff and Pigment Manufacturing

The compound has significant applications in the dye and pigment industry due to its halogenated aromatic structure. bjcop.in It serves as an important intermediate for a range of dyes. google.com Research and industrial applications have demonstrated its role in the synthesis of specific colorants, including:

Acidic medium palm fibre RH google.com

Acid complexing purple 5RN google.com

Active ash K-4BR google.com

Active ash M-4R google.com

Reactive black M-2R google.com

Its chemical nature allows it to be a precursor in the production of azo dyes, which are widely used for coloring textiles, leather, and paper products.

Building Block in Agrochemical Synthesis

The utility of 4-Amino-2-chlorophenol extends to the agricultural sector, where it functions as a critical building block in the synthesis of various agrochemicals. bjcop.ingoogle.com Its derivatives are integral to the production of compounds designed to protect crops and enhance agricultural output.

The application of 4-Amino-2-chlorophenol in agrochemicals is extensive, serving as an important intermediate for more than ten different pesticide compounds. google.com It is a foundational precursor for the synthesis of a variety of products, including herbicides, fungicides, and insecticides. bjcop.in Chloroanilines, the class of compounds to which 4-Amino-2-chlorophenol belongs, are widely used in the manufacture of pesticides. nih.gov

Integration into Novel Polymer and Advanced Material Systems (e.g., Polyimides)

In the realm of materials science, aminophenol derivatives are explored for creating new materials with specific, high-performance properties. Related compounds, such as 4-Amino-2,6-dichlorophenol (B1218435), are incorporated into specialty polymers and resins to enhance their thermal and chemical resistance. bjcop.in While direct large-scale application in polyimides is not extensively documented in public literature, the fundamental structure of aminophenols makes them suitable candidates for monomers in the synthesis of advanced polymers. Research into halogenated aminophenols continues to explore their potential in materials science for creating novel polymers and electronic chemicals.

Interactive Data Tables

Table 1: Summary of Applications for 4-Amino-2-chlorophenol

Sector Application Area Specific Examples/Products References
Pharmaceuticals Precursor for Muscle RelaxantsChlorzoxazone google.com
Dyestuffs & Pigments Intermediate for DyesAcidic medium palm fibre RH, Acid complexing purple 5RN, Reactive black M-2R google.com
Agrochemicals Building block for PesticidesHerbicides, Fungicides, Insecticides bjcop.ingoogle.com
Materials Science Component in Specialty PolymersUsed in resins for enhanced thermal and chemical resistance bjcop.in

Computational and Theoretical Investigations of 4 Amino 2 Chlorophenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Amino-2-chlorophenol (B1200274) hydrochloride. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Amino-2-chlorophenol hydrochloride, the MEP would show negative potential around the oxygen and chlorine atoms, while the protonated amino group and the hydrogen of the hydroxyl group would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionPredicted Influence on this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Lowered by the electron-withdrawing -NH3+ group, reducing electron-donating tendency compared to the free base.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Influenced by the substituents, indicating sites for nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.Altered by protonation, affecting the overall reactivity profile.
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites of electrophilic and nucleophilic attack.Highlights electron-rich areas (O, Cl) and electron-poor areas (-NH3+, -OH hydrogen).

Molecular Docking Studies for Investigating Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

While specific molecular docking studies on this compound are not extensively reported in the available literature, the principles of this methodology can be applied to hypothesize potential interactions. The process involves creating a 3D model of the ligand and the target receptor. The ligand is then placed in the binding site of the receptor, and its conformational flexibility is explored to find the most favorable binding pose, which is typically the one with the lowest binding energy.

The structural features of this compound—the aromatic ring, the hydroxyl group, the protonated amino group, and the chlorine atom—all contribute to its potential binding interactions. The protonated amine and the hydroxyl group can act as hydrogen bond donors, while the oxygen and chlorine atoms can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket of a protein.

For instance, derivatives of 4-aminophenol (B1666318) have been investigated for their interaction with various enzymes. nih.gov Molecular docking studies could be employed to investigate the binding of this compound to targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation, or bacterial enzymes like DNA gyrase, a target for antibiotics. The results of such studies would provide valuable information on the potential biological activity of the compound and could guide the design of new derivatives with improved affinity and selectivity.

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

Interaction TypeMolecular Feature InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding (Donor)Protonated Amino Group (-NH3+), Hydroxyl Group (-OH)Aspartic Acid, Glutamic Acid, Serine, Threonine
Hydrogen Bonding (Acceptor)Oxygen Atom, Chlorine AtomArginine, Lysine, Histidine, Serine, Threonine
π-π StackingAromatic RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsAromatic Ring, Chlorine AtomAlanine, Valine, Leucine, Isoleucine

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the most likely mechanism.

For 4-Amino-2-chlorophenol, experimental studies have investigated its bioactivation, which is a type of metabolic reaction. nih.govrjpn.org It is suggested that the compound can be oxidized to form reactive quinoneimine intermediates. nih.gov This process is thought to play a role in its toxicological properties. nih.govrjpn.org

Computational modeling could be used to provide a more detailed understanding of this bioactivation pathway. For example, DFT calculations could be used to:

Model the oxidation of the parent compound: By calculating the reaction energies and activation barriers for different possible oxidation steps, the most favorable pathway could be identified.

Characterize the structure and reactivity of intermediates: The geometry and electronic properties of the proposed quinoneimine intermediates could be calculated to assess their stability and reactivity towards cellular nucleophiles.

Investigate the role of enzymes: While modeling the entire enzyme is computationally expensive, a smaller "quantum mechanics/molecular mechanics" (QM/MM) approach could be used to model the active site and understand how the enzyme catalyzes the reaction.

By combining computational modeling with experimental data, a comprehensive picture of the reaction mechanisms involving this compound can be developed. This knowledge is crucial for understanding its chemical transformations and potential biological effects.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of molecules. The vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of a molecule are determined by its unique three-dimensional structure and electronic properties.

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. For the related compound 2-amino-4-chlorophenol (B47367), a detailed computational and experimental spectroscopic study has been conducted. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental data, allowing for a complete assignment of the observed spectral bands to specific molecular vibrations.

For this compound, similar calculations could be performed. The protonation of the amino group would lead to characteristic changes in the vibrational spectrum. For instance, new vibrational modes associated with the -NH3+ group would appear, and the frequencies of vibrations involving the aromatic ring and other functional groups would be shifted compared to the free base.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts for this compound would reflect the influence of the electron-withdrawing chlorine atom, the electron-donating hydroxyl group, and the strongly electron-withdrawing protonated amino group on the electronic environment of each nucleus.

Table 3: Predicted Spectroscopic Features of this compound

SpectroscopyPredicted FeatureOrigin
Infrared (IR)N-H stretching and bending vibrations of the -NH3+ group.Protonation of the amino group.
Infrared (IR)Shifts in the C=C stretching frequencies of the aromatic ring.Altered electron distribution due to the -NH3+ group.
¹H NMRDownfield shift of aromatic protons.Increased electron-withdrawing effect of the protonated amino group.
¹³C NMRShifts in the chemical shifts of the carbon atoms in the aromatic ring.Changes in the electronic environment of the carbon nuclei.

By comparing the computationally predicted spectra with experimentally measured spectra, a detailed and unambiguous characterization of this compound can be achieved.

Future Directions and Interdisciplinary Research in 4 Amino 2 Chlorophenol Hydrochloride Studies

Development of Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthetic routes for substituted anilines and phenols can be cumbersome, hazardous, or inefficient. nih.govnih.gov The future of synthesizing 4-Amino-2-chlorophenol (B1200274) hydrochloride lies in the adoption of green chemistry principles, emphasizing atom economy, reduced waste, and the use of environmentally benign reagents. researchgate.net A key area of development is catalytic amination, which offers a direct and redox-neutral pathway to creating anilines from phenols with water as the sole byproduct, making the process highly atom-economical. organic-chemistry.orgresearchgate.netnih.gov

Research is increasingly focused on novel catalytic systems that can facilitate such transformations under milder conditions. For instance, rhodium-based catalysts have been shown to enable the inherently difficult keto-enol tautomerization of phenols, allowing for subsequent dehydrative condensation with amines. organic-chemistry.orgresearchgate.net Similarly, phosphine-free, air-stable nickel-based systems are being explored for the N-alkylation of diols with anilines. acs.org These approaches avoid costly or hazardous reagents and often allow for scalable production at room temperature. nih.govnih.gov The goal is to develop robust, heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthesis of 4-Amino-2-chlorophenol and its derivatives.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies

Feature Conventional Methods Sustainable & Atom-Economical Methods
Approach Multi-step, often harsh conditions Direct, catalytic, milder conditions
Byproducts Significant, often hazardous waste Minimal, often only water
Catalysts Stoichiometric reagents, heavy metals Recyclable Rh, Ni, or Ru complexes
Atom Economy Often low High
Solvents Volatile organic compounds Greener solvents, potentially solvent-free
Example Nitration followed by reduction Direct catalytic amination of a chlorophenol precursor organic-chemistry.orgresearchgate.net

Advanced In-situ Spectroscopic Characterization Techniques for Reaction Monitoring

To optimize the sustainable synthetic methodologies discussed above, a deeper, real-time understanding of reaction dynamics is essential. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing through real-time measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comwikipedia.org In-situ (in-line) spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are central to PAT. mt.comamericanpharmaceuticalreview.com

These non-destructive techniques allow scientists to monitor the progression of a reaction in real time without the need for sampling, quenching, or workup, which can alter the reaction mixture's composition. americanpharmaceuticalreview.comyoutube.com By inserting fiber-optic probes directly into the reaction vessel, researchers can track the concentration changes of reactants, intermediates, and products, providing highly specific information about reaction kinetics, mechanisms, and pathways. mt.comyoutube.comazooptics.com This data is invaluable for identifying reaction endpoints, detecting unstable intermediates, and understanding the influence of variables like temperature and catalyst concentration on process performance. mt.comamericanpharmaceuticalreview.com The application of these techniques will be crucial for ensuring the quality, safety, and efficiency of novel synthetic routes for 4-Amino-2-chlorophenol hydrochloride. mt.combruker.com

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

Technique Principle Information Gained Key Applications in Synthesis
FTIR Spectroscopy Measures absorption of infrared light by molecular bonds. Functional group changes, concentration of reactants/products. mt.com Monitoring catalyzed reactions, hydrogenations, halogenations. mt.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light. Molecular backbone structure, polymorphism, solid phases in slurries. mt.comyoutube.com Crystallization monitoring, polymerization, biocatalysis. mt.comyoutube.com

Comprehensive Mechanistic Enzymology of Bioactivation and Biotransformation

Understanding how this compound is processed by living organisms is critical for assessing its environmental fate and potential biological activity. Research in this area focuses on the enzymes and metabolic pathways involved in its bioactivation and biotransformation. Halogenated aromatic compounds are known environmental pollutants, and microorganisms have evolved a vast range of enzymes to degrade them. nih.govbohrium.com

Studies on analogous compounds have shown that bacterial degradation is a key process. For example, the bacterium Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol as its sole source of carbon and energy. nih.gov The degradation pathway is initiated by a deaminase enzyme, which releases an ammonium (B1175870) ion to form 4-chlorocatechol (B124253), followed by ring cleavage via a dioxygenase. nih.gov

In vertebrates, cytochrome P450 (CYP) enzymes are central to the metabolism of foreign compounds (xenobiotics), including halogenated aromatics. mdpi.comnih.govnih.gov Specifically, CYP families 1A1 and 1B1 are implicated in the metabolic activation of polyhalogenated aromatic hydrocarbons. mdpi.comnih.gov These enzymes can catalyze oxidative dehalogenation, incorporating hydroxyl groups to make the compounds more water-soluble for excretion, but sometimes creating reactive intermediates in the process. nih.govacs.org Future research will aim to precisely identify the specific human and microbial enzymes that act on 4-Amino-2-chlorophenol, map its metabolic pathways, and characterize the resulting metabolites.

Rational Design of Novel Functional Materials and Derivatives for Specific Applications

This compound possesses functional groups—an amine, a hydroxyl, and a chloro substituent on an aromatic ring—that make it a versatile precursor for the synthesis of advanced functional materials. A significant area of exploration is its use as a monomer for high-performance polymers, such as polybenzoxazoles (PBOs). nasa.gov

PBOs are a class of rigid-rod heterocyclic polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.govresearchgate.net The synthesis typically involves the polycondensation of bis(o-aminophenol)s with aromatic diacids or their derivatives, followed by thermal cyclodehydration. nasa.gov The specific substituents on the monomer backbone can be used to tune the final properties of the polymer, such as solubility, coefficient of thermal expansion (CTE), and dielectric constant, which are critical for applications in microelectronics and aerospace. researchgate.net By rationally designing polymers incorporating the 4-amino-2-chlorophenol moiety, researchers could develop new materials with tailored properties, such as enhanced flame retardancy (due to the chlorine atom) or specific processing characteristics.

Table 3: Potential Applications of Materials Derived from 4-Amino-2-chlorophenol

Material Class Precursor(s) Key Properties Potential Applications
Polybenzoxazoles (PBOs) 4-Amino-2-chlorophenol derivative + Aromatic diacid High thermal stability, low dielectric constant, chemical resistance. researchgate.net Microelectronic films, aerospace composites, protective fibers.
Specialty Dyes Diazotized 4-Amino-2-chlorophenol + Coupling agent Specific chromophoric properties Industrial colorants, analytical reagents.
Poly(hydroxy-amide)s 4-Amino-2-chlorophenol + Diacid chloride Soluble precursor to PBOs, photo-definable. nasa.govresearchgate.net Photoresists for microfabrication.

Development of Novel Environmental Remediation and Detoxification Strategies

Given that chlorinated phenols and their derivatives are persistent and toxic environmental pollutants, developing effective strategies for their removal and detoxification is a crucial research direction. nih.govresearchgate.net Future work will focus on both biological and chemical methods to remediate contamination by 4-Amino-2-chlorophenol.

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade pollutants into less toxic substances. nih.gov This is considered a cost-effective and eco-friendly approach. nih.govresearchgate.net Research has identified bacteria, such as Pseudomonas and Burkholderia species, and white-rot fungi that produce powerful extracellular enzymes (e.g., laccases, peroxidases) capable of degrading a wide range of chlorophenols. nih.govnih.govresearchgate.net Mycoremediation, using fungi, is a particularly promising strategy due to the robustness of fungal mycelial networks. mdpi.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatments designed to mineralize organic pollutants through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org AOPs include methods like the Fenton process (H₂O₂ + Fe²⁺), ozonation, and photocatalysis. bibliotekanauki.plresearchgate.netfrontiersin.org These processes can effectively degrade refractory compounds like aminophenols and chlorophenols, breaking them down into simpler, harmless molecules such as water, carbon dioxide, and inorganic salts. wikipedia.orgbibliotekanauki.pl Research will focus on optimizing these technologies, potentially by combining them with biological treatments, to create hybrid systems for the efficient and complete detoxification of water and soil contaminated with 4-Amino-2-chlorophenol. researchgate.net

Q & A

Q. What are the primary mechanisms underlying 4-Amino-2-chlorophenol hydrochloride-induced nephrotoxicity?

Answer: this compound (4-A2CP) induces nephrotoxicity primarily through oxidative stress and reactive oxygen species (ROS) generation. Metabolism of 4-A2CP produces reactive intermediates such as 1,4-benzoquinone imine, which deplete cellular glutathione (GSH) and generate ROS, leading to lipid peroxidation and mitochondrial dysfunction . Key methodologies to assess this include measuring lactate dehydrogenase (LDH) release in isolated renal cortical cells (IRCC) and evaluating GSH depletion via spectrophotometric assays .

Q. How do researchers evaluate the efficacy of antioxidants in mitigating this compound toxicity?

Answer: Antioxidants are tested by pre-treating in vitro models (e.g., IRCC or LLC-PK1 cells) with compounds like ascorbic acid (1 mM) or glutathione (1 mM) before 4-A2CP exposure. Protection is quantified via LDH release, cell viability assays (e.g., Trypan Blue exclusion), and ROS detection using fluorescent probes (e.g., DCFH-DA). Notably, ascorbic acid and GSH show significant protection, while α-tocopherol and DPPD are ineffective, highlighting divergent antioxidant mechanisms .

Advanced Research Questions

Q. What experimental models are most appropriate for studying the nephrotoxic effects of this compound, and how do they reflect in vivo conditions?

Answer:

  • Isolated Renal Cortical Cells (IRCC): Derived from Fischer 344 rats, IRCC models allow high-throughput screening of nephrotoxicity. Cells are suspended in Krebs-Henseleit buffer with 2% bovine serum albumin, and toxicity is assessed via LDH release and ATP depletion .
  • In Vivo Models: Male Fischer 344 rats are preferred due to their consistent metabolic profiles. Dosing regimens (e.g., 0.4–1.2 mmol/kg) are administered intraperitoneally, with renal function monitored via serum creatinine and histopathology . These models parallel human renal metabolism, particularly in cytochrome P450 and prostaglandin H synthase activity .

Q. How do structural modifications, such as chlorine substitution patterns, influence the nephrotoxic potential of 4-Aminophenol derivatives?

Answer: Chlorine position and number critically affect toxicity:

  • 2-Chloro substitution (4-A2CP): Enhances toxicity by blocking detoxification pathways (e.g., glucuronidation) and promoting bioactivation to reactive quinone imines .
  • 2,6-Dichloro substitution (4-A2,6DCP): Further increases toxicity due to steric hindrance, reducing conjugation efficiency .
  • 3-Chloro substitution (4-A3CP): Lowers toxicity by impeding interaction with metabolic enzymes like cytochrome P450 .
    Structure-activity studies use IRCC models to rank toxicity: 4-A2,6DCP > 4-A2CP > 4-AP > 4-A3CP, validated by parallel in vivo results .

Q. What methodological approaches resolve contradictions in antioxidant-mediated protection against this compound toxicity?

Answer: Contradictory findings (e.g., ascorbic acid vs. α-tocopherol efficacy) are addressed by:

  • Mechanistic Profiling: Using enzyme inhibitors (e.g., piperonyl butoxide for cytochrome P450) to identify metabolic pathways involved in ROS generation .
  • Redox Cycling Assays: Quantifying ROS with electron paramagnetic resonance (EPR) or fluorescent probes to distinguish direct radical scavenging (GSH) from indirect effects (N-acetylcysteine’s ERK1/2 activation) .
  • Metabolite Trapping: Liquid chromatography-mass spectrometry (LC-MS) identifies GSH adducts, confirming detoxification via conjugation .

Methodological Considerations

  • Data Contradiction Analysis: Use dose-response curves and pathway-specific inhibitors to isolate variables (e.g., iron chelators like deferoxamine to rule out Fenton reactions) .
  • Advanced Analytics: Combine HPLC for metabolite quantification with transcriptomics (e.g., RNA-seq) to map oxidative stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.